molecular formula C10H8BrClN2O B3012222 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline CAS No. 1601265-14-8

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline

Cat. No. B3012222
CAS RN: 1601265-14-8
M. Wt: 287.54
InChI Key: OIZXEBAOXPAALJ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline, is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have been extensively studied due to their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups such as bromo, chloro, methoxy, and methyl groups. These substitutions can significantly affect the chemical and biological properties of the compounds. For example, the presence of a bromo or chloro substituent can facilitate further chemical reactions, such as the formation of bromonium ylides in the case of 4-bromo-1,2-dihydroisoquinolines .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. The presence of halogen substituents, such as bromo and chloro, makes them reactive towards nucleophilic substitution reactions. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, leads to the formation of bromonium ylides . Additionally, the bromination of quinazoline derivatives can be achieved using N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For instance, the presence of a methoxy group can increase the electron density on the quinazoline ring, potentially affecting its reactivity and interaction with biological targets. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates the use of simple experimental operations and mild reaction conditions, which are suitable for large-scale production, and the high yield of the product indicates good scalability .

Scientific Research Applications

Tubulin-Polymerization Inhibition

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline derivatives have been studied for their potential in inhibiting tubulin polymerization, particularly targeting the colchicine site. Wang et al. (2014) synthesized novel compounds that demonstrated substantial inhibition of colchicine binding and caused cell arrest in the G2/M phase, indicating their potential as tubulin-polymerization inhibitors with applications in cancer research (Wang et al., 2014).

Synthetic Process Improvement

Nishimura and Saitoh (2016) highlighted the use of 5-bromo-2-methylamino-8-methoxyquinazoline as a key intermediate in drug discovery. Their work focuses on process chemistry, improving the synthesis route and efficiency, thus contributing to quicker drug development (Nishimura & Saitoh, 2016).

Antibacterial Activity

Hui et al. (2000) explored the synthesis of derivatives containing the 5-bromo-4-chloro-7-methoxy-2-methylquinazoline structure, evaluating their antibacterial activities. This demonstrates the compound's relevance in developing new antibacterial agents (Hui et al., 2000).

Anticancer Properties

Research by Croisy-Delcey et al. (1991) indicates that derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline might have applications in anticancer drug development, showcasing the potential of these compounds in therapeutic interventions (Croisy-Delcey et al., 1991).

Antifolate Thymidylate Synthase Inhibitors

Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with potential as thymidylate synthase inhibitors, indicating the compound's significance in cancer therapy (Marsham et al., 1989).

Malaria Treatment

Zheng et al. (1991) synthesized derivatives of 5-bromo-4-chloro-7-methoxy-2-methylquinazoline, showing their potential in malaria treatment. This highlights the compound's significance in developing new antimalarial drugs (Zheng et al., 1991).

properties

IUPAC Name

5-bromo-4-chloro-7-methoxy-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXEBAOXPAALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline

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